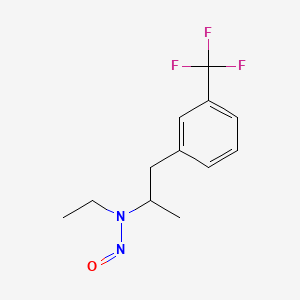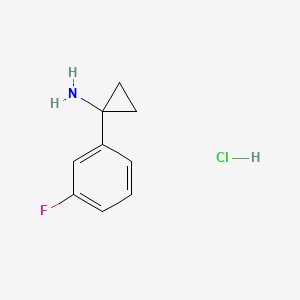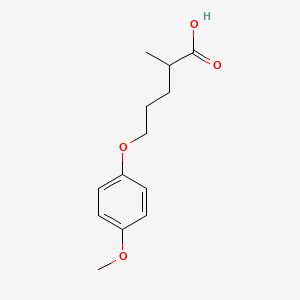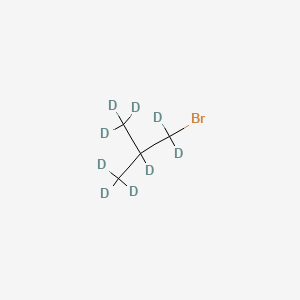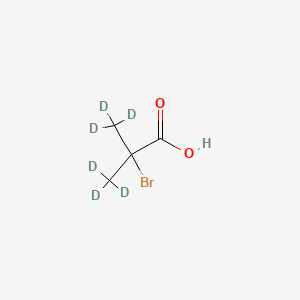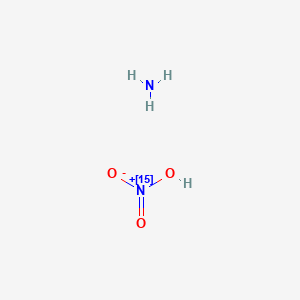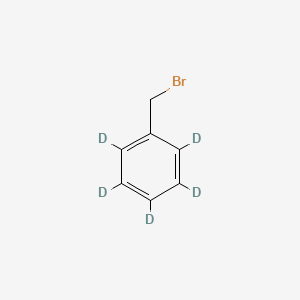
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene is the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . This compound acts as a catalyst in these reactions, facilitating the bond formation process.
Mode of Action
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Suzuki coupling of aryl boronic esters . This reaction is used to form functionalized toluene derivatives . Other pathways include the Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Result of Action
The result of the action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene is the formation of new C-C and C-X bonds . This leads to the synthesis of new compounds, including functionalized toluene derivatives . The compound can also be used in the synthesis of lactams by CO insertion and medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene typically involves the reaction of bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene undergoes various types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, Sonogashira, and Stille coupling reactions
Substitution Reactions: The compound can participate in substitution reactions where the chloride ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of aryl boronic acids and aryl halides in the presence of a base such as potassium carbonate.
Heck Reaction: Involves the coupling of aryl halides with alkenes in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2-Bis(diphenylphosphino)ethane)dichloropalladium(II): Another palladium complex used in similar catalytic applications.
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium catalyst for cross-coupling reactions.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with similar applications.
Uniqueness
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium Toluene is unique due to its high stability and reactivity, which make it particularly effective in catalyzing a wide range of cross-coupling reactions. The ferrocene backbone provides additional stability and electronic properties that enhance its catalytic performance .
Propriétés
Numéro CAS |
867381-03-1 |
|---|---|
Formule moléculaire |
C41H46Cl2FeP2Pd |
Poids moléculaire |
833.932 |
Nom IUPAC |
cyclopentyl(diphenyl)phosphane;iron;palladium(2+);toluene;dichloride |
InChI |
InChI=1S/2C17H19P.C7H8.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-6H,1H3;2*1H;;/q;;;;;;+2/p-2 |
Clé InChI |
NWEBHMXIAMBQMI-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Pd+2] |
Synonymes |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) Toluene Adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium DIchloride Toluene Adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium Dichloride Toluene Chloride Adduct; [1,1’-Bis(diphe |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
